molecular formula C19H17N3O3 B2914855 4-methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034551-89-6

4-methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Número de catálogo: B2914855
Número CAS: 2034551-89-6
Peso molecular: 335.363
Clave InChI: IUAUBHMXPVDCBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound designed for research applications, featuring a molecular framework of significant interest in medicinal chemistry. This molecule incorporates a 1,6-dihydropyridine core, a scaffold recognized as a privileged structure in drug discovery due to its presence in numerous bioactive molecules and approved pharmaceuticals . The dihydropyridine scaffold is a precursor to the pyridine ring, which is a fundamental component in a wide spectrum of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The specific substitution pattern on this core—including the 4-methoxy, 6-oxo, 1-phenyl, and N-(pyridin-3-ylmethyl)carboxamide groups—is engineered to modulate the compound's physicochemical properties, potentially enhancing its biochemical potency, metabolic stability, and cellular permeability . This makes it a valuable tool for researchers exploring new chemical entities in areas such as oncology, infectious diseases, and inflammation. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-17-10-18(23)22(15-7-3-2-4-8-15)13-16(17)19(24)21-12-14-6-5-9-20-11-14/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAUBHMXPVDCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the condensation of appropriate precursors, such as a substituted pyridine derivative and a phenyl-containing compound, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving reactors and continuous flow processes to ensure consistency and efficiency. The choice of reagents, temperature, and pressure would be optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxylic acid.

  • Reduction: 4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide reduced to a piperidine derivative.

  • Substitution: Various amide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties can be utilized in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key structural variations among analogs occur at positions R1 (aryl/alkyl groups), R2 (N-substituents), and R4 (carboxamide-linked groups). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name (CAS/Key Identifier) R1 R2 (N-Substituent) R4 (Carboxamide Group) Molecular Formula Molecular Weight Key Findings
Target Compound Phenyl Pyridin-3-ylmethyl 4-Methoxyphenyl C21H19N3O3 (estimated) ~361.4 (estimated) Hypothesized enhanced polarity due to pyridinylmethyl group
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (1004393-51-4) 3-Trifluoromethylbenzyl 4-Carbamoylphenyl - C21H16F3N3O3 415.37 Lipophilic trifluoromethyl group may enhance membrane permeability but reduce solubility
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (338977-35-8) 3-Chlorobenzyl 4-Methoxyphenyl - C20H16Cl2N2O3 403.26 Dichlorinated R1 may improve halogen bonding but increase toxicity risk
4-Methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (2034528-22-6) Phenyl 2-Methoxybenzyl - C21H20N2O4 364.40 Methoxybenzyl group enhances solubility but may reduce target affinity compared to pyridinylmethyl
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (HY-113432) Methyl - - C7H8N2O2 152.15 Minimal bioactivity; end product of NAD degradation

Structure-Activity Relationships (SAR)

  • R1 Substitution : indicates bromo or chloro substituents at R1 enhance activity (Br ≈ Cl > I > H > F), but the target compound’s phenyl group at R1 diverges from this trend. Phenyl groups may confer π-π stacking interactions, balancing lipophilicity and aromaticity .
  • R4 Modifications : Chlorobenzoyl residues (e.g., Cl-benzoyl) at R4 show superior activity over methoxybenzoyl (). The target compound’s 4-methoxyphenyl group at R4 may reduce potency compared to chlorinated analogs but improve metabolic stability .

Physicochemical Properties

  • Molecular Weight : The target compound (~361.4 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol), similar to analogs in Table 1.

Actividad Biológica

4-Methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula for 4-methoxy-6-oxo-1-phenyl-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is C19H17N3O3C_{19}H_{17}N_{3}O_{3}, with a molecular weight of 335.4 g/mol. The compound features a dihydropyridine core which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that compounds similar to 4-methoxy-6-oxo derivatives exhibit robust antitumor effects. For instance, in xenograft models, certain derivatives have shown significant inhibition of tumor growth. A study reported that compounds with structural similarities to 4-methoxy-6-oxo derivatives had IC50 values ranging from 0.36 µM to 1.8 µM against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
Compound A0.36HeLa
Compound B1.46HCT116
Compound C0.87A375

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through its effect on cytokine production in vitro. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Xenograft Model Study : In a study involving Karpas-422 xenograft models, the compound was administered at a dosage of 160 mg/kg BID, resulting in significant tumor growth inhibition compared to control groups .
  • Cytokine Release Inhibition : Another study focused on macrophage cell lines showed that treatment with the compound significantly reduced TNF-alpha levels by approximately 70%, indicating strong anti-inflammatory potential .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.